2-Methyl-6-oxabicyclo[3.1.0]hexane
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Overview
Description
2-Methyl-6-oxabicyclo[310]hexane is a bicyclic organic compound with a unique structure that includes an oxygen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-oxabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, cyclization reactions using lithium diisopropylamide (LDA) in hexane and tetrahydrofuran (THF) at low temperatures (around -80°C) can yield the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for 2-Methyl-6-oxabicyclo[31
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-oxabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
2-Methyl-6-oxabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the construction of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methyl-6-oxabicyclo[3.1.0]hexane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
6-Oxabicyclo[3.1.0]hexane: A similar compound with a slightly different structure, often used in similar applications.
2-Isopropyl-5-methyl-6-oxabicyclo[3.1.0]hexane-1-carbaldehyde: Another related compound with additional functional groups.
Uniqueness
2-Methyl-6-oxabicyclo[3.1.0]hexane is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
56084-29-8 |
---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
2-methyl-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H10O/c1-4-2-3-5-6(4)7-5/h4-6H,2-3H2,1H3 |
InChI Key |
WUEOSTHEUQASOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C1O2 |
Origin of Product |
United States |
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